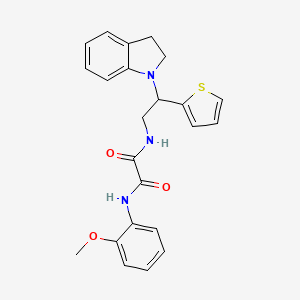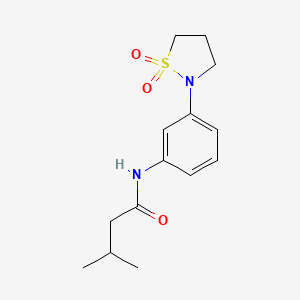
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide
説明
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a thiophene ring substituted with chlorine atoms and a sulfamoylphenyl group. This compound is of interest due to its unique chemical structure and potential biological activities.
作用機序
Target of Action
The primary target of 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication, making it a critical target for drug development .
Mode of Action
The compound interacts with the Mpro enzyme through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The binding energy scores of the compound to the Mpro enzyme range from -7.33 kcal/mol to -6.54 kcal/mol .
Biochemical Pathways
The inhibition of the Mpro enzyme disrupts the replication of the SARS-CoV-2 virus . This affects the viral life cycle and can potentially prevent the progression of COVID-19. The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction , which are commonly used to predict these properties.
Result of Action
The result of the compound’s action is the inhibition of the Mpro enzyme, which can potentially prevent the replication of the SARS-CoV-2 virus . This could lead to a decrease in viral load and potentially alleviate the symptoms of COVID-19.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized in ethanol at room temperature in green conditions , suggesting that the synthesis process is environmentally friendly.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-aminobenzenesulfonamide under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
類似化合物との比較
Similar Compounds
- 2,5-dichlorothiophene-3-carboxamide
- 4-sulfamoylphenylthiophene-3-carboxamide
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide
Uniqueness
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide is unique due to the presence of both chlorine atoms and a sulfamoylphenyl group on the thiophene ring
特性
IUPAC Name |
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3S2/c12-9-5-8(10(13)19-9)11(16)15-6-1-3-7(4-2-6)20(14,17)18/h1-5H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVAZSXWMJABED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323813 | |
| Record name | 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393838-48-7 | |
| Record name | 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)
![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)


![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)
![ethyl 2-{3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)


![4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2846533.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)
